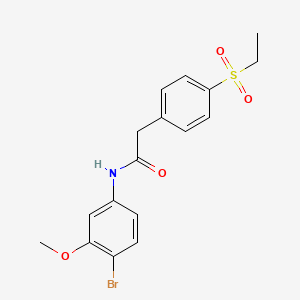
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine is a heterocyclic compound that features a pyridine ring fused to an indole structure
Preparation Methods
The synthesis of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the pyridin-4-ylmethyl and dimethyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can be compared with other similar compounds such as:
2,4,6-Trimethylpyridine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,2,3-Triazines: These compounds have applications in medicinal chemistry and materials science due to their unique electronic properties.
Indole derivatives: Widely studied for their biological activities and used in the development of pharmaceuticals.
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4,6-dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C16H19N3/c1-11-9-15-14(12(2)16(11)17)5-8-19(15)10-13-3-6-18-7-4-13/h3-4,6-7,9H,5,8,10,17H2,1-2H3 |
InChI Key |
CLOASHFWSKFVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)






![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)

![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
